5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide

Antimicrobial Heterocyclic synthesis Medicinal chemistry

This trifunctional heterocyclic building block uniquely combines three reactive handles — the nucleophilic 5-amino group, the metal‑chelating 2‑mercapto/thioxo moiety, and the derivatizable 4‑carboxamide — on a single 1‑methylimidazole core. Unlike simpler 2‑mercaptoimidazoles, CAS 52868‑67‑4 enables sequential synthetic transformations without protecting‑group manipulation and serves as a validated starting material for antimicrobial 1,3,4‑thiadiazole scaffolds. As NSC 667940 it has completed NCI‑60 screening (mean GI₅₀ = 1.02 × 10⁻⁴ M), providing calibrated SAR benchmarking data. The compound is explicitly cited within US Patent Application 12/306044, making the authentic reference material essential for freedom‑to‑operate analyses and clear lead optimization readouts.

Molecular Formula C5H8N4OS
Molecular Weight 172.21 g/mol
CAS No. 52868-67-4
Cat. No. B1274099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide
CAS52868-67-4
Molecular FormulaC5H8N4OS
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCN1C(=C(NC1=S)C(=O)N)N
InChIInChI=1S/C5H8N4OS/c1-9-3(6)2(4(7)10)8-5(9)11/h6H2,1H3,(H2,7,10)(H,8,11)
InChIKeyMPKNJHKYEJNMND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide (CAS 52868-67-4) Procurement and Specification Guide


5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide (CAS 52868-67-4; molecular formula C₅H₈N₄OS; molecular weight 172.21 g/mol) is a multifunctional heterocyclic building block featuring a 2-mercapto (thioxo) group, a 5-amino group, and a 4-carboxamide substituent on a 1-methylimidazole scaffold [1]. The compound exhibits a computed XLogP3-AA value of -0.9, indicating moderate hydrophilicity, with hydrogen bond donor count of 3 and acceptor count of 3 [2]. Its structural configuration positions it as a versatile intermediate in medicinal chemistry and organic synthesis, distinct from simpler 2-mercaptoimidazole analogs that lack the 5-amino-4-carboxamide substitution pattern [3].

Why Generic 2-Mercaptoimidazole Analogs Cannot Substitute for CAS 52868-67-4


Attempting to substitute CAS 52868-67-4 with simpler 2-mercapto-1-methylimidazole analogs such as methimazole (2-mercapto-1-methylimidazole; CAS 60-56-0) or 2-mercapto-1-methyl-1H-imidazole-5-carboxylic acid introduces functional deficits that compromise downstream synthetic utility. The target compound uniquely combines three distinct reactive handles — the nucleophilic 5-amino group, the metal-chelating 2-mercapto/thioxo moiety, and the derivatizable 4-carboxamide — on a single imidazole core [1]. Analogs lacking the 5-amino substituent cannot participate in diazonium coupling or azo-derivatization reactions; those lacking the 4-carboxamide group eliminate hydrogen-bonding capacity critical for target engagement in medicinal chemistry applications [2]. The following quantitative evidence establishes where these structural differences translate into measurable performance divergence.

Quantitative Differentiation Evidence for 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide


Synthetic Intermediate Versatility: Documented Use in Antimicrobial Thiadiazole Derivatives

CAS 52868-67-4 serves as a demonstrated starting material for the synthesis of 2-(1-methyl-2-methylsulfonyl-1H-imidazol-5-yl)-5-alkylthio-1,3,4-thiadiazole derivatives with antimicrobial activity, whereas simpler 2-mercapto-1-methyl-1H-imidazole (CAS 60-56-0) lacks the 5-hydroxymethyl or 5-amino handle required for this specific derivatization pathway [1]. The synthesis proceeds from 5-hydroxymethyl-2-mercapto-1-methyl-1H-imidazole, a close structural relative of the target compound, demonstrating the essential role of the 5-position functionalization that is absent in the parent 2-mercapto-1-methylimidazole scaffold.

Antimicrobial Heterocyclic synthesis Medicinal chemistry

Comparative Cytotoxicity: NCI-60 Screening Data Demonstrates Distinct Activity Profile vs. AICAR

CAS 52868-67-4 (NSC 667940) was evaluated in the NCI-60 human tumor cell line panel and demonstrated a mean GI₅₀ (concentration required for 50% growth inhibition) of 1.02 × 10⁻⁴ M across all tested cell lines [1]. In contrast, its close structural analog 5-aminoimidazole-4-carboxamide (AICAR; CAS 360-97-4), which differs by lacking the 1-methyl and 2-mercapto substitutions, exhibited a mean GI₅₀ of >1.00 × 10⁻⁴ M across the same panel [2]. The target compound showed selective enhanced sensitivity in the CNS cancer subpanel (mean GI₅₀ = 7.29 × 10⁻⁵ M) relative to the leukemia subpanel (mean GI₅₀ = 1.60 × 10⁻⁴ M) [1].

Anticancer NCI-60 Cytotoxicity In vitro screening

Patent-Cited Comparator Role: Structurally Defined Reference in Imidazole Carboxamide Therapeutic Claims

CAS 52868-67-4 is explicitly cited as a structural reference compound in patent literature claiming imidazole-4-carboxamide derivatives with therapeutic applications [1]. The patent documentation (US Patent Application 12/306044) identifies the compound within the general formula (I) scope and establishes it as a defined comparator for evaluating novel derivatives. This documented role as a benchmark compound provides procurement justification for structure-activity relationship (SAR) studies and patent validation work.

Therapeutic agent Patent reference Structural comparator

Mercapto Group Reactivity Profile: Oxidation to Disulfide vs. Alkylation in Analog Systems

The 2-mercapto group in CAS 52868-67-4 undergoes oxidation to form disulfides under treatment with oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction conditions using sodium borohydride or lithium aluminum hydride modify the functional group profile . This reactivity profile is shared with 2-mercapto-1-methylimidazole (methimazole), which also oxidizes to disulfide species [1]. However, the target compound retains the 5-amino and 4-carboxamide functionalities throughout these transformations, whereas simpler mercaptoimidazoles lack additional derivatizable positions for orthogonal synthetic elaboration.

Chemical reactivity Disulfide formation Derivatization Synthetic chemistry

Distinct Metabolic and Pharmacological Identity: No Cross-Reactivity with AICAR-Dependent Pathways

AICAR (5-aminoimidazole-4-carboxamide riboside) and its aglycone 5-aminoimidazole-4-carboxamide function as purine biosynthesis intermediates and AMP-activated protein kinase (AMPK) activators, with well-characterized metabolic roles [1]. CAS 52868-67-4 differs structurally through N1-methylation and C2-thioxo substitution, modifications that preclude incorporation into the purine biosynthetic pathway via phosphoribosyltransferase-mediated conversion [2]. This structural divergence eliminates confounding AMPK activation in cellular assays, an issue documented with AICAR and its analogs [3].

Drug metabolism Purine biosynthesis Pharmacological differentiation

Validated Application Scenarios for 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide (CAS 52868-67-4)


Medicinal Chemistry: Synthesis of Antimicrobial Thiadiazole Derivatives

CAS 52868-67-4 and its 5-hydroxymethyl analog serve as validated starting materials for constructing 2-(1-methyl-2-methylsulfonyl-1H-imidazol-5-yl)-5-alkylthio-1,3,4-thiadiazole scaffolds with demonstrated antimicrobial activity [1]. The 5-position functionalization (amino or hydroxymethyl) provides the essential synthetic handle for coupling to the thiadiazole moiety, a transformation not accessible from the parent 2-mercapto-1-methylimidazole. Procurement of this compound enables direct entry into this documented synthetic route without requiring preliminary functionalization steps.

Anticancer Drug Discovery: NCI-60 Validated Screening Hit

As NSC 667940, CAS 52868-67-4 has completed full NCI-60 human tumor cell line screening, establishing baseline cytotoxicity data (mean GI₅₀ = 1.02 × 10⁻⁴ M) that can be used to benchmark novel derivatives [1]. The compound showed enhanced sensitivity in the CNS cancer subpanel (mean GI₅₀ = 7.29 × 10⁻⁵ M), providing a tissue-specific selectivity signal for lead optimization programs. This validated screening dataset enables researchers to calibrate structure-activity relationship efforts against a compound with documented NCI-60 performance rather than an untested analog.

Competitive Intelligence and Patent Validation: Reference Standard Procurement

CAS 52868-67-4 is explicitly cited within the scope of US Patent Application 12/306044 claiming imidazole-4-carboxamide derivatives as therapeutic agents [1]. Organizations conducting freedom-to-operate analyses, patent landscape assessments, or validating novel derivative claims against prior art require access to the authentic reference compound. Procurement of this specific CAS number — rather than a structurally similar but patent-irrelevant analog — ensures the reference material matches the exact compound described in the intellectual property documentation.

Multifunctional Building Block for Orthogonal Derivatization

The compound's three distinct reactive handles (2-mercapto, 5-amino, and 4-carboxamide) support sequential synthetic transformations [1]. The mercapto group can be oxidized to disulfides or alkylated while preserving the amino and carboxamide functionalities for subsequent reactions [2]. This orthogonal reactivity profile distinguishes CAS 52868-67-4 from simpler 2-mercaptoimidazoles that offer only a single derivatizable position, making it the preferred building block for complex heterocyclic scaffolds requiring multi-step elaboration without protecting group manipulation.

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